tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER” and “2-Methyl-2-propanyl [3- (hydroxymethyl)-2-pyridinyl]carbamate” among others .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” consists of a pyridine ring attached to a carbamate group via a hydroxymethyl group . The molecular weight of the compound is 224.26 Da .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.87 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.35 .Scientific Research Applications
Application Summary
“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
Methods of Application
The SBPC is created through air drying, and its success depends on the role and concentrations of various components . Characterization techniques are used to evaluate the microstructure and adsorption mechanism .
Results and Outcomes
The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .
Chemical Transformations
Application Summary
The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has unique reactivity patterns that are used in various chemical transformations .
Methods of Application
The tert-butyl group can be used in a variety of chemical reactions due to its unique reactivity pattern . The specific methods of application would depend on the type of chemical transformation being carried out .
Biosynthetic and Biodegradation Pathways
Application Summary
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Methods of Application
In biosynthetic pathways, the tert-butyl group can be incorporated into larger molecules through enzymatic reactions . In biodegradation pathways, the tert-butyl group can be broken down by enzymes into smaller molecules .
Results and Outcomes
The results of these biosynthetic and biodegradation pathways can lead to the production or breakdown of important biological molecules .
Synthesis of N-Heterocycles
Application Summary
The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has been used in the synthesis of N-heterocycles via sulfinimines .
Methods of Application
The tert-butyl group is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The specific methods of application would depend on the type of N-heterocycle being synthesized .
Results and Outcomes
The use of the tert-butyl group can lead to the asymmetric synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
Drug Delivery Applications
Application Summary
The tert-butyl group is also used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications .
Methods of Application
The thermo-sensitive terpolymer hydrogels are photopolymerised and characterised using light-sensitive initiators . The hydrogels are also characterised for their glass transition and phase transition temperatures .
Results and Outcomes
The hydrogels exhibit thermo-reversible properties and their swelling properties are dependent on test temperature, monomer feed ratios, and crosslinker content . These hydrogels could find applications in the development of controlled release and targeted delivery devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAWYIIXQYNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590339 | |
Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | |
CAS RN |
824429-51-8 | |
Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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